Tetrahydro 11-Deoxycorticosterone 21-

Description

BenchChem offers high-quality Tetrahydro 11-Deoxycorticosterone 21- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro 11-Deoxycorticosterone 21- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

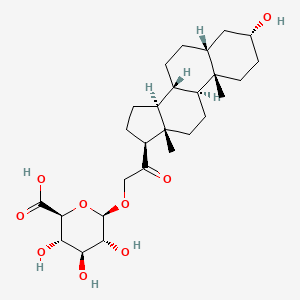

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKNTGPRELRWGP-RVBRMEHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858447 | |

| Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56162-37-9 | |

| Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis: (3β,5β)-Tetrahydro 11-Deoxycorticosterone 21-Acetate

This guide outlines the precision synthesis of (3β,5β)-Tetrahydro 11-Deoxycorticosterone 21-Acetate (also known as (3β,5β)-THDOC 21-acetate ).

Unlike its endogenous neuroactive isomer (3α,5α-THDOC), which is a potent positive allosteric modulator of GABA_A receptors, the 3β,5β-isomer is frequently utilized in Structure-Activity Relationship (SAR) studies to delineate non-genomic effects, specifically its role in blocking T-type calcium channels and its lack of GABAergic activity.

Executive Summary

-

Target Molecule: 3β,21-dihydroxy-5β-pregnan-20-one 21-acetate.

-

Core Challenge: Stereoselective construction of the 5β-cis A/B ring fusion and the thermodynamically less favored 3β-axial hydroxyl group.

-

Strategic Solution: A "Switch-and-Invert" strategy. We first establish the 5β-skeleton via directed hydrogenation, generate the accessible 3α-alcohol, and then rigorously invert the stereocenter using a Mitsunobu protocol to secure the 3β-configuration with high fidelity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis requires overcoming two major stereochemical hurdles:

-

The A/B Ring Junction (C5): We must force a cis-fusion (5β). Standard catalytic hydrogenation often yields the trans (5α) isomer.

-

The C3 Hydroxyl Configuration: In the 5β-pregnane skeleton, the 3α-hydroxyl (equatorial) is thermodynamically favored. The target 3β-hydroxyl is axial. Direct reduction of the ketone typically yields the wrong isomer (3α).

The Pathway:

-

Substrate: 11-Deoxycorticosterone 21-acetate (DOCA).

-

5β-Reduction: Catalytic hydrogenation in Pyridine (favors 5β).

-

C3-Reduction: Non-selective reduction to the 3α-alcohol (Precursor).

-

Stereoinversion: Mitsunobu reaction to invert C3 from α

β.

Diagram 1: Synthetic Logic Flow

Caption: Logical flow from DOCA to (3β,5β)-THDOC via stereoselective inversion.

Part 2: Detailed Synthetic Protocols

Step 1: Stereoselective 5β-Hydrogenation

The reduction of the

-

Reagents: 11-Deoxycorticosterone 21-acetate, 5% Pd/CaCO

(or Pd/BaSO -

Mechanism: Pyridine coordinates to the palladium surface, hindering the "flat" adsorption required for 5α-reduction. The steroid adsorbs via the

-face, leading to hydrogen delivery from the

Protocol:

-

Dissolve 1.0 g of DOCA in 25 mL of anhydrous pyridine.

-

Add 200 mg of 5% Pd/CaCO

. -

Purge the vessel with N

, then introduce H -

Stir vigorously at Room Temperature (RT) for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the UV-active enone spot.

-

Workup: Filter through Celite to remove catalyst. Evaporate pyridine under reduced pressure (azeotrope with toluene if necessary).

-

Purification: Recrystallize from Acetone/Hexane to isolate 5β-dihydrodeoxycorticosterone 21-acetate .

Step 2: Formation of the 3α-Hydroxyl Precursor

We intentionally generate the 3α-isomer first because it is the thermodynamic product of simple hydride reduction.

-

Reagents: Sodium Borohydride (NaBH

), Methanol/THF (1:1). -

Causality: In 5β-steroids, the A-ring adopts a conformation where the 3α-position is equatorial and the 3β-position is axial. Small hydrides like borohydride attack the ketone from the sterically less hindered axial trajectory (perpendicular to the ring), yielding the equatorial (3α) alcohol.

Protocol:

-

Dissolve the 5β-ketone (from Step 1) in MeOH/THF (1:1) at 0°C.

-

Add NaBH

(0.5 equiv) portion-wise. -

Stir for 30 mins.

-

Quench with dilute acetic acid. Extract with DCM.

-

Result: Predominantly 3α,21-dihydroxy-5β-pregnan-20-one 21-acetate . (Note: The 20-ketone is sterically hindered by the C18 methyl and side-chain, reacting much slower than the C3 ketone).

Step 3: The Mitsunobu Inversion (The Stereochemical Switch)

This is the critical step. We convert the 3α-equatorial alcohol into the 3β-axial ester via an S

-

Reagents: Triphenylphosphine (PPh

), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid (p-NBA). -

Why p-Nitrobenzoic acid? It is a stronger acid (pKa ~3.4) than benzoic acid, facilitating a faster reaction and cleaner inversion on hindered steroidal alcohols.[1]

Protocol:

-

Dissolve the 3α-alcohol (1 equiv), PPh

(1.5 equiv), and p-NBA (1.5 equiv) in anhydrous THF. -

Cool to 0°C.

-

Add DIAD (1.5 equiv) dropwise over 15 minutes.

-

Allow to warm to RT and stir overnight.

-

Mechanism: The alcohol activates as an alkoxy-phosphonium species. The carboxylate nucleophile attacks from the backside (axial attack), inverting the center to 3β .

-

Purification: Silica gel chromatography to remove phosphine oxide.

Diagram 2: Mitsunobu Inversion Mechanism

Caption: Stereochemical inversion from 3α (equatorial) to 3β (axial) via SN2 displacement.

Step 4: Final Deprotection & Re-acetylation

The Mitsunobu product is a 3β-(p-nitrobenzoate)-21-acetate. We must selectively remove the benzoate or hydrolyze both and re-acetylate C21.

Protocol:

-

Global Hydrolysis: Treat with K

CO -

Selective Acetylation: React the resulting diol with 1.05 equiv of Acetic Anhydride in Pyridine at -10°C.

-

Selectivity: The primary C21-OH is significantly more reactive than the hindered, axial secondary C3β-OH.

-

-

Final Isolation: Column chromatography yields pure (3β,5β)-Tetrahydro 11-Deoxycorticosterone 21-Acetate .

Part 3: Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare the NMR signals of the C3 proton. This is the definitive check for stereochemistry in 5β-steroids.

| Feature | 3α-OH Isomer (Unwanted) | 3β-OH Isomer (Target) |

| C3-OH Conformation | Equatorial | Axial |

| C3-H Proton | Axial | Equatorial |

| C3-H Multiplicity | Broad Multiplet (tt) | Narrow Multiplet (br s) |

| Coupling ( | Large diaxial ( | Small eq-ax/eq-eq ( |

| Chemical Shift |

Interpretation: If your H-3 NMR signal is a broad multiplet, you failed to invert (you have 3α). If it is a narrow peak shifted downfield, you successfully synthesized the 3β-isomer .

References

-

Okihara, R., et al. (2010). Potential corticoid metabolites: chemical synthesis of 3- and 21-monosulfates and their double-conjugates of tetrahydrocorticosteroids in the 5alpha- and 5beta-series.[2] Chemical & Pharmaceutical Bulletin, 58(3), 344–353. Link[2]

-

Mitsunobu, O. (1981).[3] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][4] Synthesis, 1981(1), 1-28.[3] Link

- Todorovic, S. M., et al. (2004). 5β-Reduced neuroactive steroids are novel voltage-dependent blockers of T-type Ca2+ channels in rat sensory neurons. Neuropharmacology, 47(1), 138-149. (Context for 3β,5β bioactivity).

- Hanson, J. R. (2010). The Chemistry of the Steroids. Royal Society of Chemistry.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potential corticoid metabolites: chemical synthesis of 3- and 21-monosulfates and their double-conjugates of tetrahydrocorticosteroids in the 5alpha- and 5beta-series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Tetrahydro-11-Deoxycorticosterone

This guide provides a comprehensive technical overview of the mechanism of action for Tetrahydro-11-deoxycorticosterone (THDOC), a potent endogenous neurosteroid. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with field-proven experimental insights to elucidate the molecular interactions and physiological consequences of THDOC activity. The 21-acetate form is a common ester prodrug used to improve stability and bioavailability; it is rapidly cleaved in vivo to yield the active compound, THDOC. Therefore, this guide will focus on the mechanism of the active metabolite, THDOC.

Introduction: From Mineralocorticoid Precursor to Potent Neuromodulator

Tetrahydro-11-deoxycorticosterone (THDOC), or allotetrahydrodeoxycorticosterone, is an endogenous neurosteroid synthesized from the adrenal hormone 11-deoxycorticosterone (DOC), a potent mineralocorticoid.[1][2] The conversion is a two-step enzymatic process involving 5α-reductase and 3α-hydroxysteroid dehydrogenase.[1][3] Unlike its precursor DOC, which exerts its effects primarily through the nuclear mineralocorticoid receptor to regulate gene transcription, THDOC acts via a rapid, non-genomic mechanism.[4][5] Its primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][4][6] By modulating the GABA-A receptor, THDOC produces significant anxiolytic, anticonvulsant, and sedative effects, playing a crucial role in regulating neuronal excitability.[1][3]

Part 1: The Core Mechanism - Positive Allosteric Modulation of the GABA-A Receptor

The definitive mechanism of action for THDOC is its function as a potent positive allosteric modulator (PAM) of the GABA-A receptor.[1][6][7]

The GABA-A Receptor Target: The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ or δ subunit, which form a central chloride (Cl⁻) selective pore.[8][9] When the neurotransmitter GABA binds to the receptor at the interface between α and β subunits, the channel opens, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

Allosteric Modulation by THDOC: THDOC enhances the action of GABA without directly activating the receptor itself at physiological concentrations.[7] It binds to a unique site on the receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[4][5][10] Evidence suggests that neurosteroid binding sites are located within the transmembrane domains of the α and β subunits.[9][11]

This binding event does not open the channel directly but induces a conformational change that increases the receptor's affinity for GABA and/or enhances the efficiency of channel gating once GABA is bound. The functional consequences are an increase in the frequency and duration of channel opening events in response to GABA.[7][8] This leads to a greater influx of Cl⁻ ions for a given concentration of GABA, thereby potentiating the inhibitory postsynaptic current (IPSC).[12]

Subunit Specificity and Tonic Inhibition: The effects of THDOC can be influenced by the subunit composition of the GABA-A receptor.[4][13] Notably, THDOC shows high potency for extrasynaptic receptors containing the δ-subunit.[4][10] These receptors are responsible for mediating a persistent, low-level "tonic" inhibition, in contrast to the rapid, "phasic" inhibition mediated by synaptic receptors. By selectively enhancing tonic currents at low physiological concentrations (10-100 nM), THDOC plays a crucial role in setting the overall excitability state of neurons.[4]

Figure 1. Signaling pathway of THDOC as a positive allosteric modulator of the GABA-A receptor.

Part 2: Experimental Validation and Methodologies

The mechanism of THDOC has been elucidated through a combination of binding assays, electrophysiology, and behavioral studies. As a Senior Application Scientist, the trustworthiness of a mechanistic claim rests on reproducible, self-validating experimental systems.

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity

Causality & Rationale: This assay provides direct evidence of a physical interaction between a ligand and a receptor.[14][15] A competitive binding experiment is used to determine the affinity (Ki) of the unlabeled compound (THDOC) for the neurosteroid site by measuring its ability to displace a known radiolabeled ligand. While a specific radioligand for the THDOC site is ideal, researchers often use ligands that modulate neurosteroid binding, such as [³⁵S]TBPS, whose binding is inhibited by PAMs like THDOC.[8]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) or cells expressing recombinant GABA-A receptors in a cold buffer solution. Centrifuge to pellet the membranes and wash several times to remove endogenous GABA and other interfering substances. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³⁵S]TBPS), and a range of concentrations of unlabeled THDOC.

-

Nonspecific Binding Control: Prepare parallel wells containing the membrane, radioligand, and a high concentration of a known displacer to determine the amount of radioligand that binds non-specifically to the membrane and filter.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity on each filter using a scintillation counter.

-

Data Analysis: Subtract nonspecific binding from all measurements. Plot the specific binding as a percentage of the maximum against the log concentration of THDOC. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of THDOC that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.

Data Presentation:

| Parameter | Description | Typical Value for THDOC |

| IC₅₀ | Concentration for 50% inhibition of [³⁵S]TBPS binding | Nanomolar (nM) range |

| Ki | Inhibitory constant; affinity for the binding site | Nanomolar (nM) range |

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: This is the gold standard for measuring the functional effect of a modulator on an ion channel.[16][17] It allows for the direct measurement of ion flow through GABA-A receptors in response to GABA, and how that flow is altered by the presence of THDOC. The key validation is demonstrating that THDOC enhances a sub-maximal GABA-evoked current without producing a current on its own (at low concentrations).

Figure 2. Experimental workflow for testing a positive allosteric modulator using patch-clamp electrophysiology.

Step-by-Step Methodology:

-

Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits.

-

Recording Setup: Place the cell culture dish on the stage of an inverted microscope. Lower a glass micropipette (filled with an internal solution mimicking the cell's cytoplasm) onto a cell to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior. Clamp the voltage of the cell membrane at a set potential (e.g., -60 mV).

-

Control Response: Using a fast perfusion system, apply a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 1-2 seconds) and record the resulting inward chloride current.[18] This establishes the baseline GABAergic response.

-

Modulator Application: After a washout period, perfuse the cell with a solution containing THDOC for 1-2 minutes to allow for equilibration.

-

Modulated Response: Co-apply the same concentration of GABA along with THDOC and record the current.

-

Data Analysis: Measure the peak amplitude of the current before and after THDOC application. The potentiation is calculated as: ((I_GABA+THDOC / I_GABA) - 1) * 100%. A dose-response curve can be generated by testing multiple THDOC concentrations.

Data Presentation:

| Condition | Peak Current Amplitude (pA) | % Potentiation of Control |

| Control (GABA EC₂₀) | -250 ± 25 | 0% |

| GABA EC₂₀ + 10 nM THDOC | -400 ± 30 | 60% |

| GABA EC₂₀ + 100 nM THDOC | -850 ± 55 | 240% |

| GABA EC₂₀ + 1 µM THDOC | -1500 ± 90 | 500% |

Part 3: Physiological Context and Therapeutic Implications

The mechanism of THDOC is not merely a pharmacological curiosity; it is central to the brain's endogenous system for managing stress and excitability. THDOC levels are known to fluctuate in response to stress, pregnancy, and the menstrual cycle, suggesting a role in mood and seizure susceptibility.[1][3]

-

Anxiolytic & Sedative Effects: By enhancing GABAergic inhibition in brain regions like the amygdala and hypothalamus, THDOC reduces neuronal hyperexcitability associated with anxiety and promotes sedation.[13][19]

-

Anticonvulsant Properties: The potentiation of GABA-A receptors is a well-established mechanism for suppressing seizure activity. THDOC's ability to enhance both phasic and tonic inhibition makes it a powerful endogenous anticonvulsant.[4]

-

Distinction from Genomic Steroid Action: It is critical to differentiate THDOC's rapid, membrane-receptor-mediated action from the classical genomic mechanism of its precursor, DOC, and other corticosteroids like cortisol.[4][5] Those hormones bind to intracellular mineralocorticoid (MR) and glucocorticoid (GR) receptors, which then translocate to the nucleus and act as ligand-activated transcription factors, a process that takes hours to days.[20][21] THDOC's effects are nearly instantaneous, occurring on a millisecond-to-second timescale, consistent with direct channel modulation.

The unique and potent mechanism of THDOC has made it and its synthetic analogs promising candidates for therapeutic development in epilepsy, anxiety disorders, and premenstrual dysphoric disorder (PMDD).

References

-

Tetrahydrodeoxycorticosterone - Wikipedia. Available at: [Link]

-

Wang, M. (2011). Neurosteroids and GABA-A Receptor Function. Frontiers in Endocrinology, 2, 44. Available at: [Link]

-

Wang, M. (2011). Neurosteroids and GABA-A Receptor Function. Frontiers in Endocrinology. Available at: [Link]

-

Bracamontes, J. R., & Mennerick, S. (2007). Inhibition by α-Tetrahydrodeoxycorticosterone (THDOC) of Pre-Sympathetic Parvocellular Neurones in the Paraventricular Nucleus of Rat Hypothalamus. British Journal of Pharmacology, 152(5), 779-787. Available at: [Link]

-

Taylor & Francis. (n.d.). Tetrahydrodeoxycorticosterone – Knowledge and References. Available at: [Link]

-

Akk, G., Covey, D. F., Evers, A. S., Steinbach, J. H., & Zorumski, C. F. (2009). Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites. Current Neuropharmacology, 7(1), 21-30. Available at: [Link]

-

Johansson, I., Birzniece, V., Lindblad, C., & Bäckström, T. (2002). Tolerance to allopregnanolone with focus on the GABA-A receptor. The Journal of Steroid Biochemistry and Molecular Biology, 83(1-5), 19-26. Available at: [Link]

-

Wang M. (2011). Neurosteroids and GABA-A receptor function. Frontiers in endocrinology, 2, 44. Available at: [Link]

-

German Research Products. (n.d.). THDOC - Tetrahydrodeoxycorticosterone. Available at: [Link]

-

Valeyev, A. Y., & Cruciani, R. A. (1995). The Neuroactive Steroid 5α‐Tetrahydrodeoxycorticosterone Increases GABAergic Postsynaptic Inhibition in Rat Neocortical Neurons in vitro. European Journal of Neuroscience, 7(3), 568-574. Available at: [Link]

-

Ali, A., & Bano, S. (2014). Does Interrelationship of Allopregnanolone and Tetrahydrodeoxycorticosterone during Pregnancy and Postpartum Depression Exist? A Review of the Current Evidence. International Online Medical Council (IOMC). Available at: [Link]

-

ResearchGate. (n.d.). Chemical Structures of Neurosteroid Synthesis. Neurosteroids are... | Download Scientific Diagram. Available at: [Link]

-

Liu, Y., Lu, T., Xu, J., & Ye, N. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current protocols in pharmacology, 89(1), e75. Available at: [Link]

-

Reddy, D. S. (2010). Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials. Progress in brain research, 186, 113–137. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

-

Farrant, M., & Kaila, K. (2007). The electrophysiology of GABAA receptors. Receptors & channels, 13(1), 1-28. Available at: [Link]

-

ResearchGate. (n.d.). Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... Available at: [Link]

-

Johansson, M. (2008). Neurosteroids Induce Allosteric Effects on the NMDA Receptor. Diva-Portal.org. Available at: [Link]

-

González-Maeso, J. (2013). Radioligand Binding Detection of Receptors in Brain Membranes. Current protocols in pharmacology, Chapter 1, Unit1.13. Available at: [Link]

-

11-Deoxycorticosterone - Wikipedia. Available at: [Link]

-

Mozrzymas, J. W., Zarnowska, E. D., Pytel, M., & Mercik, K. (2003). Modulation of GABAA Receptors by Hydrogen Ions Reveals Synaptic GABA Transient and a Crucial Role of the Desensitization Process. Journal of Neuroscience, 23(22), 7981-7992. Available at: [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Available at: [Link]

-

ResearchGate. (n.d.). GABA A receptor model, stimulation protocols and simulated currents.... Available at: [Link]

-

Mennerick, S., Zorumski, C. F., & Covey, D. F. (2004). Mechanisms of neurosteroid interactions with GABAA receptors. Current topics in medicinal chemistry, 4(3), 229–240. Available at: [Link]

-

Groeneweg, F. L., Karst, H., de Kloet, E. R., & Joëls, M. (2011). Glucocorticoid and Mineralocorticoid Receptors in the Brain: A Transcriptional Perspective. Journal of neuroendocrinology, 23(10), 910–923. Available at: [Link]

-

Mennerick, S., He, Y., Jiang, X., & Zorumski, C. F. (2010). The sticky issue of neurosteroids and GABAA receptors. Trends in neurosciences, 33(11), 503–511. Available at: [Link]

-

Prager, E. M., Brielmaier, J. M., & Johnson, L. R. (2016). Membrane Associated Synaptic Mineralocorticoid and Glucocorticoid Receptors Are Rapid Regulators of Dendritic Spines. Frontiers in Cellular Neuroscience, 10, 151. Available at: [Link]

-

Hosie, A. M., Wilkins, M. E., & Smart, T. G. (2007). Neurosteroid binding sites on GABA(A) receptors. Pharmacology & therapeutics, 116(1), 7–19. Available at: [Link]

-

Osswald, W., & Branco, D. (1973). Action of deoxycorticosterone acetate on the central artery of the rabbit ear. Naunyn-Schmiedeberg's archives of pharmacology, 277(1), 65–76. Available at: [Link]

Sources

- 1. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]

- 2. 11-Deoxycorticosterone - Wikipedia [en.wikipedia.org]

- 3. iomcworld.com [iomcworld.com]

- 4. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. THDOC - Tetrahydrodeoxycorticosterone [grp-ak.de]

- 7. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sticky issue of neurosteroids and GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurosteroids and GABA-A Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurosteroid binding sites on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Inhibition by α-Tetrahydrodeoxycorticosterone (THDOC) of Pre-Sympathetic Parvocellular Neurones in the Paraventricular Nucleus of Rat Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 16. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Glucocorticoid and Mineralocorticoid Receptors in the Brain: A Transcriptional Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Membrane Associated Synaptic Mineralocorticoid and Glucocorticoid Receptors Are Rapid Regulators of Dendritic Spines [frontiersin.org]

Structural Analysis of (3β,5β)-Tetrahydro 11-Deoxycorticosterone 21-Acetate

Topic: Content Type: Technical Whitepaper / Methodological Guide Author Role: Senior Application Scientist[1]

A Guide to Stereochemical Verification and Chromatographic Isolation

Executive Technical Summary

(3β,5β)-Tetrahydro 11-Deoxycorticosterone 21-Acetate (hereafter 3β,5β-THDOC-21Ac ) represents a specific stereoisomeric challenge in steroid analysis. While its endogenous isomer, 3α,5α-THDOC, is a well-characterized neurosteroid modulating GABA_A receptors, the 3β,5β isomer often appears as a minor metabolite or a synthetic impurity.[1]

For drug development professionals, the critical analytical burden is stereochemical differentiation . The 5β-configuration (cis-fused A/B rings) imparts a "bent" molecular topography distinct from the planar 5α-series.[1] Furthermore, the 3β-hydroxyl orientation reverses the typical equatorial/axial relationships found in 5α-steroids.[1] This guide outlines a self-validating workflow to unambiguously identify this molecule, distinguishing it from its bioactive isomers.

Molecular Architecture & Stereochemistry

The 5β-Cis-Fusion (The "Bent" Core)

Unlike the trans-fused (5α) backbone of dihydrotestosterone or allopregnanolone, the 5β-pregnane skeleton features a cis-fusion between rings A and B.[1] This forces the A-ring to bend at a ~90° angle relative to the rest of the steroid nucleus.

-

Impact: This steric crowding significantly alters the magnetic environment of the angular methyl group at C19, serving as the primary NMR diagnostic marker.

The 3β-Hydroxyl Conformation

In the 5β-series, the stereochemical rules for coupling constants invert relative to the 5α-series due to the ring geometry.[1]

-

3α-OH (5β): Equatorial orientation. The geminal proton (H-3β) is axial , resulting in large diaxial coupling constants (broad multiplet).[1]

-

3β-OH (5β) [Target]: Axial orientation. The geminal proton (H-3α) is equatorial , resulting in small equatorial-axial/equatorial-equatorial couplings (narrow multiplet,

Hz).[1]

Visualization of Stereochemical Logic

The following diagram illustrates the decision tree for assigning the stereochemistry based on spectral data.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The presence of the 21-acetate simplifies the side-chain analysis but does not aid in stereochemical assignment.[1] The focus must be on the A-ring protons.

Table 1: Predicted Diagnostic 1H NMR Shifts (CDCl3, 400 MHz)

| Proton Site | Chemical Shift (δ) | Multiplicity | Diagnostic Value |

| H-19 (Angular Me) | 0.95 - 0.98 | Singlet | Critical. Downfield shift vs 5α-isomer (~0.80 ppm) confirms 5β-cis fusion.[1] |

| H-18 (Angular Me) | 0.60 - 0.65 | Singlet | Standard for pregnane side-chains.[1] |

| H-3α | 4.05 - 4.15 | Narrow Multiplet | Critical. Narrow width at half-height ( |

| H-21 (Acetate) | 4.50 - 4.70 | AB Quartet / Singlet | Downfield shift from ~4.15 (free OH) confirms 21-esterification.[1] |

| Acetate Methyl | 2.10 - 2.15 | Singlet | Confirms presence of acetate group.[1] |

Expert Insight: Do not rely solely on the H-19 singlet. Always verify the H-3 multiplicity. If H-3 appears as a broad multiplet (tt or dddd) in a 5β-steroid, you have isolated the 3α-isomer, not the 3β.[1]

Mass Spectrometry (LC-MS/MS)

In Electrospray Ionization (ESI+), the acetate group dominates the fragmentation pattern.[1]

-

Precursor Ion:

or -

Primary Fragmentation:

-

Loss of Acetate: Neutral loss of 60 Da (Acetic Acid). Transition:

. -

Water Loss: Subsequent loss of water from the C3 position (

).

-

-

Differentiation: MS/MS alone cannot distinguish 3β,5β-THDOC from 3α,5α-THDOC. Chromatographic separation is mandatory (see Section 4).

Chromatographic Separation Strategy

Standard C18 columns often fail to resolve 5α/5β isomers due to their identical hydrophobicity. To separate the "bent" 5β molecule from the "flat" 5α molecule, shape-selective stationary phases are required.[1]

Recommended Column Chemistries

-

Biphenyl Phases: The π-π interactions offer enhanced selectivity for the rigid steroid backbone.[1] The "bent" 5β isomer typically elutes after the planar 5α isomer on biphenyl phases due to different accessibility to the stationary phase π-electrons.[1]

-

Pentafluorophenyl (PFP): Offers orthogonal selectivity based on fluorine-dipole interactions.[1]

Separation Workflow Diagram

Experimental Protocol: Isolation & Verification

Protocol: Solid Phase Extraction (SPE) from Plasma/Media

Rationale: The 21-acetate is liable to hydrolysis by esterases.[1] All processing must be performed at 4°C with esterase inhibitors if biological matrices are used.

-

Conditioning: Activate SPE cartridge (C18 or HLB) with 1 mL MeOH followed by 1 mL water.

-

Loading: Load sample (spiked with Internal Standard, e.g., D4-THDOC).

-

Wash: Wash with 1 mL 5% MeOH/Water to remove salts/proteins.

-

Elution: Elute with 1 mL 100% Ethyl Acetate. Note: Ethyl acetate is preferred over MeOH here to prevent transesterification during evaporation.

-

Reconstitution: Evaporate under

and reconstitute in 50:50 MeOH:Water.

Protocol: HPLC-MS/MS Parameters

-

Column: Kinetex Biphenyl or equivalent (100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: Isocratic 70% Methanol / 30% Water (0.1% Formic Acid). Isocratic holds are often superior for isomer separation than gradients.

-

Flow Rate: 0.3 mL/min.

-

Temperature: 40°C.

-

MRM Transitions:

-

Quantifier:

(Assuming -

Qualifier:

(Loss of

-

References

-

Detailed Steroid NMR Assignments: Kirk, D. N., et al. (1990). "A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds." Journal of the Chemical Society, Perkin Transactions 2.

-

Chromatographic Separation of Isomers: Thermo Fisher Scientific. (2016).[1] "Robust Extraction, Separation And Quantitation Of Structural Isomer Steroids."

-

Mass Spectrometry of Steroid Acetates: Shackleton, C. H. (2010). "Mass spectrometry of steroid hormones and their metabolites." (General reference for acetate fragmentation patterns).

-

Neurosteroid Nomenclature & Structure: PubChem Compound Summary for Tetrahydrodeoxycorticosterone (Isomer Context).

Sources

Technical Guide: Physicochemical Properties & Characterization of Tetrahydro 11-Deoxycorticosterone 21-Acetate

This guide provides an in-depth technical analysis of Tetrahydro 11-Deoxycorticosterone 21-Acetate (TH-DOC Acetate), focusing on the 3

Executive Summary

This compoundAcetate (TH-DOC Acetate) is a synthetic ester derivative of the endogenous neurosteroid tetrahydrodeoxycorticosterone (TH-DOC). While the parent compound (TH-DOC) is a potent positive allosteric modulator of GABA

This guide details the physicochemical profile, stability mechanisms, and analytical protocols required for the rigorous study of this compound in neuropharmacology and drug development.

Chemical Identity & Structural Analysis[1][2][3]

The biological activity of neurosteroids is strictly governed by stereochemistry. For TH-DOC, the 3

| Parameter | Details |

| IUPAC Name | 2-((3 |

| Common Name | 3 |

| Synonyms | 3 |

| CAS Number | 2402-24-6 (Specific to 3 |

| Molecular Formula | C |

| Molecular Weight | 376.53 g/mol |

| Stereochemistry | C3: |

Structural Visualization (Metabolic Pathway)

The following diagram illustrates the structural relationship between the precursor (DOCA), the intermediate (TH-DOC Acetate), and the active neurosteroid (TH-DOC).

Caption: Metabolic trajectory from DOCA precursor to the active TH-DOC neurosteroid via the acetate intermediate.[1][2]

Physicochemical Profile

Solubility & Lipophilicity

The 21-acetate group significantly alters the solubility profile compared to the free alcohol (TH-DOC). The ester masks the polar hydroxyl group at C21, increasing the partition coefficient (LogP).

| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Application |

| Chloroform | Freely Soluble | > 50 | NMR analysis, Stock solution |

| DMSO | Soluble | ~ 30 | Biological assays (Stock) |

| Ethanol | Soluble | ~ 20 | Formulation, Crystallization |

| Methanol | Soluble | ~ 15 | HPLC Mobile Phase |

| Water | Insoluble | < 0.01 | Physiological media (requires carrier) |

| PBS (pH 7.4) | Insoluble | < 0.01 | Requires cyclodextrin or surfactant |

LogP Estimation:

-

TH-DOC (Parent): ~3.2

-

TH-DOC Acetate: ~4.2 - 4.5

-

Implication: High membrane permeability but requires solubilizing agents (e.g., hydroxypropyl-

-cyclodextrin) for aqueous delivery.

Solid-State Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Typically 145°C – 155°C (Note: Steroids often exhibit polymorphism; values may vary by +/- 5°C depending on the crystal habit and solvent of crystallization).

-

Hygroscopicity: Low. The acetate ester is less hygroscopic than the free diol.

Stability & Reactivity

Hydrolytic Stability

The C21-acetate is an ester linkage. While stable in solid form, it is susceptible to hydrolysis in solution, particularly at extremes of pH.

-

Acidic Conditions (pH < 3): Slow hydrolysis.

-

Neutral (pH 7): Stable for days at room temperature.

-

Basic Conditions (pH > 9): Rapid saponification to TH-DOC.

-

Enzymatic: Rapidly cleaved by plasma esterases and hepatic lipases.

Isomerization Risks

The 5

Storage Protocol:

-

Temperature: -20°C.

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent trace oxidation.

-

Container: Amber glass (protects from UV-induced radical formation).

Analytical Characterization Protocols

To validate the identity of TH-DOC Acetate, the following spectral features must be confirmed.

Proton NMR ( H-NMR)

Solvent: CDCl

-

C21-Acetate Methyl: Singlet at

2.16 ppm . (Distinct from free TH-DOC). -

C21-Methylene Protons: AB quartet system (due to diastereotopicity near the chiral center) or singlet near

4.5 - 4.7 ppm . -

C18 Methyl: Singlet, typically

0.6 - 0.7 ppm (Characteristic of 5 -

C3-Proton: Multiplet (broad) at

3.6 - 3.7 ppm . (Confirming 3

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive mode).

-

Molecular Ion:

Da; -

Fragmentation Pattern:

-

Loss of Acetic Acid (-60 Da): Peak at m/z 317 (corresponds to dehydrated TH-DOC species).

-

Loss of Water (-18 Da) from the C3 position.

-

Experimental Protocols

Solubilization for Biological Assays

Since TH-DOC Acetate is water-insoluble, a precise solubilization protocol is required to prevent precipitation in cell culture media.

Workflow Diagram:

Caption: Step-by-step solubilization protocol for hydrophobic steroid acetates.

Esterase Hydrolysis Validation

To confirm the compound acts as a prodrug, researchers should verify the release of TH-DOC in the presence of esterases.

Protocol:

-

Substrate: 100 µM TH-DOC Acetate in PBS (with 0.1% DMSO).

-

Enzyme: Add Porcine Liver Esterase (PLE) or incubate with plasma (rat/human) at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60 min.

-

Quenching: Add equal volume ice-cold Acetonitrile.

-

Analysis: HPLC-UV (210 nm) or LC-MS.

-

Observation: Disappearance of peak at RT ~15 min (Acetate) and appearance of peak at RT ~10 min (Free TH-DOC).

-

Biological Context & Significance

TH-DOC Acetate itself is not the primary ligand for the GABA

-

Mechanism: It acts as a depot form. Upon administration, ubiquitous esterases cleave the acetate, liberating 3

,5 -

Advantage: The acetate form has better shelf-stability and higher lipophilicity, potentially facilitating blood-brain barrier (BBB) crossing before hydrolysis occurs within the CNS.

References

-

Reddy, D. S. (2010). Neurosteroids: Endogenous role in the human brain and therapeutic potentials. Progress in Brain Research, 186, 113-137. Link

-

Purdy, R. H., et al. (1990). Synthesis, metabolism, and pharmacological activity of 3alpha-hydroxy-5beta-pregnan-20-one. Journal of Medicinal Chemistry, 33(6), 1572–1581. Link

-

NCBI PubChem. (2024). Compound Summary: Tetrahydrodeoxycorticosterone (THDOC).[2] National Library of Medicine.[1] Link

-

Cayman Chemical. (2023). Deoxycorticosterone Acetate Product Information (Precursor Data). Cayman Chemical Product Guide. Link

-

Strott, C. A. (1996). Steroid hormones: metabolism and mechanism of action. Encyclopedia of Molecular Biology. Link

Sources

Technical Monograph: Tetrahydro 11-Deoxycorticosterone 21-Acetate in Neurosteroidogenesis

Executive Summary: The Acetate Advantage

Tetrahydro 11-Deoxycorticosterone 21-Acetate (THDOC-21-Acetate) represents a critical, albeit often misunderstood, tool in the investigation of the neurosteroidome. While THDOC (allotetrahydrodeoxycorticosterone) is the endogenous, potent positive allosteric modulator (PAM) of GABA_A receptors, its 21-acetate ester serves as a stabilized "vehicle" molecule.

In the context of steroidogenesis research, THDOC-21-Acetate is rarely a natural intermediate but rather a synthetic standard and prodrug-like probe . Its utility lies in the protection of the C21-hydroxyl group, preventing premature oxidation during storage and delivery, before being hydrolyzed—either chemically or enzymatically—to the active neurosteroid.

This guide delineates the technical pathway from the acetate precursor to the active steroidogenic metabolite, providing a validated framework for its use in analytical quantification (LC-MS/MS) and electrophysiological assays.

Molecular Architecture & Stability

The steroidogenic pathway is fraught with labile intermediates. The 21-hydroxy group of THDOC is susceptible to oxidation to an aldehyde or carboxylic acid (etic acid) under ambient conditions. The acetylation at position C21 mitigates this risk.

Comparative Properties Table

| Feature | THDOC (Endogenous) | THDOC-21-Acetate (Reagent) |

| Chemical Structure | 3 | 3 |

| GABA_A Activity | Potent PAM (Nanomolar affinity) | Inactive/Low Potency (Steric hindrance at C21) |

| Solubility | Low (Lipophilic) | Moderate (Enhanced Lipophilicity) |

| Stability | Oxidatively labile (C21-OH) | High (Shelf-stable ester) |

| Primary Use | Physiological signaling | Analytical Standard, Prodrug delivery |

| Conversion | Metabolized to 3 | Hydrolyzed to THDOC by esterases |

The Biosynthetic Context

To understand the utility of the acetate, one must map the endogenous formation of THDOC. THDOC is synthesized from Deoxycorticosterone (DOC) via two irreversible enzymatic steps. THDOC-21-Acetate enters this framework artificially, usually bypassing the upstream rate-limiting enzymes to deliver a controlled pool of THDOC.

Visualization: The Neurosteroidogenic Pathway

Figure 1: The endogenous synthesis of THDOC from DOC, highlighting the enzymatic gates (5

Caption: The enzymatic cascade converting DOC to the active neurosteroid THDOC. The red path indicates the exogenous introduction of THDOC-21-Acetate and its requisite hydrolysis.

Experimental Framework: From Vial to Data

The use of THDOC-21-Acetate requires a strict protocol to ensure the acetate group does not interfere with receptor binding or mass spectrometric fragmentation patterns inappropriately.

Workflow: Analytical & Biological Validation

Caption: Dual-stream workflow for THDOC-21-Acetate. Pathway A utilizes chemical hydrolysis for quantification; Pathway B relies on enzymatic conversion for functional assays.

Detailed Protocols

Protocol A: Chemical Hydrolysis for LC-MS Standardization

Use this protocol when using THDOC-21-Acetate as a calibration standard to quantify endogenous THDOC levels.

Rationale: Mass spectrometry ionization of the acetate ester differs from the free alcohol. To quantify total THDOC, the standard must be fully hydrolyzed to match the endogenous analyte.

-

Preparation: Dissolve THDOC-21-Acetate in Methanol (MeOH) to create a 1 mg/mL stock.

-

Hydrolysis:

-

Aliquot 100

L of stock into a glass vial. -

Add 100

L of 0.1 M Potassium Carbonate (K -

Critical Step: Flush with Nitrogen gas to prevent oxidative degradation of the liberated C21-hydroxyl.

-

Incubate at 25°C for 60 minutes . (Avoid high heat, which promotes degradation).

-

-

Neutralization: Add equimolar Acetic Acid to neutralize the pH to 7.0.

-

Verification: Inject 5

L onto HPLC (C18 column). Monitor disappearance of the Acetate peak (RT shift) and appearance of the THDOC peak.

Protocol B: In Vitro Electrophysiology (Slice/Culture)

Use this protocol to probe GABA_A receptor modulation.

Rationale: THDOC-21-Acetate itself has poor affinity for the neurosteroid binding site on the GABA_A receptor. It acts as a "depot."

-

Vehicle: Dissolve THDOC-21-Acetate in DMSO (Final bath concentration of DMSO must be

). -

Application:

-

Direct Application: If the tissue preparation contains active esterases (e.g., whole brain slice), apply the acetate directly. Allow a 15-20 minute equilibration period for enzymatic conversion to free THDOC.

-

Pre-Conversion: If using purified receptors (e.g., HEK293 cells expressing recombinant GABA_A), you must pre-hydrolyze the compound (see Protocol A) or add porcine liver esterase (1 U/mL) to the bath solution.

-

-

Endpoint: Measure the potentiation of GABA-evoked Cl

currents. Note that the Acetate form will show a delayed onset of action compared to free THDOC due to the hydrolysis rate-limiting step.

References

-

Reddy, D. S. (2010). Neurosteroids: Endogenous role in the human brain and therapeutic potentials. Progress in Brain Research, 186, 113-137.

-

Paul, S. M., & Purdy, R. H. (1992). Neuroactive steroids.[1][2] FASEB Journal, 6(6), 2311-2322.

-

Mellon, S. H., & Griffin, L. D. (2002). Neurosteroids: Biochemistry, modes of action, and clinical relevance. Journal of Clinical Endocrinology & Metabolism, 87(2), 491-502.

-

Hosie, A. M., et al. (2006). Endogenous neurosteroids regulate GABAA receptors through two discrete transmembrane sites. Nature, 444, 486-489.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6166, Desoxycorticosterone.[3] (Precursor Reference).

Sources

Methodological & Application

Tetrahydro 11-Deoxycorticosterone 21-Acetate for inducing hypertension models

The DOCA-Salt Paradigm: Protocol & Pharmacological Distinction

Executive Summary & Pharmacological Correction

This guide details the induction of volume-dependent, low-renin hypertension using 11-Deoxycorticosterone Acetate (DOCA) combined with salt loading.

CRITICAL PHARMACOLOGICAL DISTINCTION (User Query Clarification): The request specified "Tetrahydro 11-Deoxycorticosterone 21-Acetate." It is vital to distinguish between the precursor and the metabolite for successful modeling:

-

11-Deoxycorticosterone Acetate (DOCA): The standard agent for hypertension. It possesses the Δ4-3-keto moiety (3-ketone group and 4,5-double bond) strictly required for high-affinity binding to the Mineralocorticoid Receptor (MR).

-

Tetrahydro-11-deoxycorticosterone (TH-DOC): The 5α/5β-reduced metabolite. The reduction of the A-ring destroys MR binding affinity. Instead, TH-DOC acts as a potent neurosteroid (GABA-A receptor positive modulator), producing sedative and anxiolytic effects rather than hypertension.

Therefore, this protocol focuses on the administration of DOCA (the active mineralocorticoid) to induce hypertension. Using the Tetrahydro form would result in sedation without the necessary sodium-retaining pressure effects.

Mechanism of Action

The DOCA-salt model mimics human salt-sensitive hypertension.[1] The pathology is driven by two parallel pathways:

-

Peripheral: Unregulated MR activation in the distal nephron leads to massive sodium retention and volume expansion.

-

Central: DOCA crosses the blood-brain barrier, acting on MRs in the paraventricular nucleus (PVN), increasing sympathetic outflow.

Caption: Dual-pathway activation by DOCA leading to established hypertension via renal volume expansion and central sympathetic excitation.

Experimental Protocol

Model Validation: Self-validating via metabolic cages (polyuria/polydipsia) and tail-cuff plethysmography.

Phase A: Animal Selection & Pre-treatment

-

Surgical Requirement: Uninephrectomy (Right kidney removal).

-

Rationale: Reduces renal mass by 50%, compromising the animal's ability to excrete the sodium load facilitated by DOCA. Without this, the remaining kidney compensates, preventing severe hypertension.

-

-

Recovery: Allow 7 days post-nephrectomy before DOCA initiation.

Phase B: DOCA Administration Methods

Choose Method 1 for chronic stability (Recommended).

| Feature | Method 1: Silicone Pellet (Implant) | Method 2: Subcutaneous Injection |

| Stability | Zero-order kinetics (steady release) | Fluctuating plasma levels (peaks/troughs) |

| Stress | Low (One-time surgery) | High (Daily handling/pain) |

| Dose | 50–100 mg pellet / rat | 25 mg/kg twice weekly |

| Vehicle | Silicone elastomer matrix | Sesame or Peanut Oil |

| Duration | 3–4 weeks continuous | Indefinite |

Phase C: The "Salt" Component (Critical)

DOCA alone is insufficient. The mineralocorticoid requires a sodium substrate to act upon.

-

Drinking Water: Replace tap water with 1.0% NaCl + 0.2% KCl .

-

Why KCl? Mineralocorticoid excess causes massive potassium excretion (hypokalemia). Adding KCl prevents hypokalemic alkalosis and muscle weakness/mortality without affecting blood pressure rise.

Phase D: Step-by-Step Workflow

Caption: Experimental timeline from surgical preparation to hypertension maintenance.

-

Day 0 (Induction): Anesthetize the rat (Isoflurane 2-3%). Make a small incision in the flank or nape. Insert the DOCA pellet subcutaneously.[2][3] Close with wound clips.

-

Day 0 (Diet): Immediately switch water bottles to the Saline/KCl solution.

-

Maintenance: Weigh rats 2x weekly. Monitor fluid intake (expect 3-4x increase).

Expected Data & Validation

To confirm the model is working, compare against a "Sham" group (Uninephrectomy + Placebo Pellet + Tap Water).

| Parameter | Sham Control | DOCA-Salt Model | Time to Onset |

| Systolic BP | 110–120 mmHg | 160–210 mmHg | 2–3 Weeks |

| Water Intake | 30–40 mL/day | 100–150 mL/day | < 1 Week |

| Plasma Renin | Normal | Suppressed (<0.5 ng/mL/h) | 1 Week |

| Cardiac Mass | Normal | Hypertrophy (LVH) | 4 Weeks |

| Kidney Histology | Normal | Glomerulosclerosis, Tubulointerstitial Fibrosis | 4–5 Weeks |

Troubleshooting & Optimization

-

Issue: Rats are losing weight rapidly.

-

Cause: Severe hypokalemia or toxicity.

-

Solution: Ensure 0.2% KCl is in the water. Verify the DOCA dose is not exceeding 50mg/rat for a 21-day release pellet.

-

-

Issue: BP is not rising above 140 mmHg.

-

Cause: Incomplete nephrectomy (residual tissue) or failure of salt intake.

-

Solution: Check water bottle spouts for clogging (salt crystallization). Ensure the pellet has not been extruded through the skin (common if incision is not sutured well).

-

-

Issue: High mortality.

-

Cause: Stroke or malignant hypertension.

-

Solution: This is a severe model. If studying chronic heart failure, lower the salt concentration to 0.9% or use a lower dose pellet to slow progression.

-

References

-

Selye, H. (1942). Production of nephrosclerosis by overdosage with desoxycorticosterone acetate. Canadian Medical Association Journal, 47(6), 515–519. Link

-

Basting, T., & Lazartigues, E. (2017).[4] DOCA-Salt Hypertension: An Update. Current Hypertension Reports, 19(4), 32. Link

-

Schenk, J., & McNeill, J. H. (1992). The pathogenesis of DOCA-salt hypertension. Journal of Pharmacological and Toxicological Methods, 27(3), 161–170. Link

-

Reddy, D. S. (2003). Is there a physiological role for the neurosteroid THDOC in stress-sensitive conditions? Trends in Pharmacological Sciences, 24(3), 103-106. (Cited for distinction between DOCA and THDOC). Link

-

Funder, J. W. (2017).[5] Mineralocorticoid Receptor Activation and Specificity: The First 50 Years. Frontiers in Endocrinology, 8, 113. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Drug Design of Mineralocorticoid Receptor Antagonists to Explore Oxosteroid Receptor Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Optimized Administration of Tetrahydro-11-Deoxycorticosterone 21-Acetate (THDOC-Ac) in Rat Models

Executive Summary & Mechanism of Action

Tetrahydro-11-deoxycorticosterone 21-acetate (THDOC-Ac) is a synthetic ester prodrug of the endogenous neurosteroid allotetrahydrodeoxycorticosterone (THDOC) . While THDOC itself is a potent positive allosteric modulator (PAM) of synaptic and extrasynaptic GABA

Upon administration, the 21-acetate group is cleaved by plasma and hepatic esterases, releasing the active THDOC moiety. This esterification alters the lipophilicity profile, potentially enhancing blood-brain barrier (BBB) penetration and modifying the pharmacokinetic half-life compared to the free alcohol form.

Core Applications

-

Catamenial Epilepsy Models: Investigating seizure susceptibility related to progesterone/neurosteroid fluctuations.

-

Anxiolytic Screening: Assessment of GABAergic modulation in stress models (e.g., Elevated Plus Maze).

-

Stress Response: Modeling the HPA axis feedback loop, as THDOC is a stress-induced neurosteroid.

Chemical Properties & Formulation Strategy

The success of THDOC-Ac administration hinges on the vehicle. Steroid acetates are highly lipophilic (LogP > 3.5), making them prone to precipitation in aqueous buffers.

Physicochemical Data

| Property | Value | Implication |

| CAS Number | 2402-24-6 | Verification required for purity checks. |

| Molecular Weight | ~376.5 g/mol | Use to calculate molar equivalents to THDOC (MW ~334.5). |

| Solubility (Water) | < 10 | Insoluble. Requires complexation or organic solvents. |

| Solubility (Ethanol) | > 10 mg/mL | Good for stock solutions. |

| Solubility (Oil) | > 5 mg/mL | Suitable for depot injections. |

Vehicle Selection Matrix

Choose the vehicle based on the required onset and duration of action.

| Vehicle System | Route | Onset | Duration | Recommended Use |

| 20-45% HP- | IP / IV | Fast (< 10 min) | Short (1-2 h) | Acute behavioral assays (seizure, anxiety). |

| Corn/Sesame Oil | SC / IM | Slow (30-60 min) | Long (> 4 h) | Chronic dosing or sustained release studies. |

| DMSO/PEG/Saline | IP | Intermediate | Intermediate | Not Recommended due to high irritation and precipitation risk. |

Detailed Formulation Protocols

Protocol A: Acute Administration (HP- -CD Complex)

Target Concentration: 2–5 mg/mL Best for: Intraperitoneal (IP) or Intravenous (IV) injection.

Reagents:

-

THDOC-Ac powder

-

(2-Hydroxypropyl)-

-cyclodextrin (HP- -

Sterile Saline (0.9% NaCl) or Water for Injection (WFI)

Procedure:

-

Weighing: Weigh the required amount of THDOC-Ac.

-

Solubilization (The "Wetting" Step): Dissolve THDOC-Ac in a minimal volume of 100% Ethanol (e.g., 20

L per mg of steroid). Crucial: Ensure complete dissolution. -

Cyclodextrin Prep: Prepare a 45% (w/v) HP-

-CD solution in sterile water. (e.g., 4.5 g in 10 mL). Vortex until clear. -

Complexation: Slowly add the ethanolic steroid solution to the HP-

-CD solution while vortexing vigorously.-

Note: The solution may turn cloudy transiently but should clarify. If it remains cloudy, sonicate at 40°C for 10–20 minutes.

-

-

Dilution (Optional): If the final concentration allows, dilute with saline to reach 20-30% HP-

-CD. -

Filtration: Filter sterilize using a 0.22

m PVDF syringe filter (low protein binding). Do not use nylon as it may bind the steroid.

Protocol B: Depot Administration (Oil Vehicle)

Target Concentration: 5–10 mg/mL Best for: Subcutaneous (SC) injection.

Procedure:

-

Add a small volume of Benzyl Alcohol (2% v/v of final volume) to the powder to aid dissolution (Optional but recommended).

-

Add the required volume of Sesame or Corn Oil.

-

Sonicate/Heat: Sonicate in a water bath at 50°C for 30–60 minutes until the solution is optically clear.

-

Sterilization: Oil is difficult to filter. Prepare aseptically or use gamma-irradiated oil if available.

In Vivo Administration Guidelines (Rat)

Dosing Strategy

THDOC-Ac is a prodrug. The dose must be adjusted to account for the acetate moiety and hydrolysis efficiency.

-

Standard THDOC Dose: 5–15 mg/kg (Behavioral); 20–50 mg/kg (Anticonvulsant).

-

THDOC-Ac Equivalent: Multiply THDOC dose by 1.15 .

-

Example: To achieve a 10 mg/kg THDOC equivalent, administer 11.5 mg/kg THDOC-Ac .

-

Injection Workflow

Figure 1: Standardized injection workflow to ensure dosage accuracy.

Route-Specific Instructions

-

Intraperitoneal (IP):

-

Site: Lower right quadrant of the abdomen to avoid the cecum.

-

Technique: Lift the skin/muscle layer to create a negative pressure space. Insert needle at a 30-degree angle. Aspirate slightly to ensure no blood/urine/gut contents are drawn.

-

Volume: Recommended 2–5 mL/kg.

-

-

Subcutaneous (SC):

-

Site: Flank or scruff of the neck.

-

Technique: Tent the skin. Inject into the subcutaneous pocket.

-

Volume: Max 2 mL/kg per site.

-

Experimental Readouts & Pharmacodynamics

Metabolic Activation Pathway

Understanding the conversion is vital for timing your assays.

Figure 2: Metabolic activation of THDOC-Acetate to the active neurosteroid THDOC.

Key Assays

-

Seizure Threshold (IV PTZ Tail Infusion):

-

Timing: Test 15–30 min post-IP injection (HP-

-CD vehicle). -

Expectation: THDOC-Ac should significantly increase the latency to clonic/tonic seizures.

-

-

Elevated Plus Maze (Anxiety):

-

Timing: Test 20 min post-injection.

-

Expectation: Increased time spent in open arms compared to vehicle.

-

-

Loss of Righting Reflex (LORR - Sedation):

-

Dose: High dose (>30 mg/kg).

-

Expectation: Synergistic effect if combined with sub-anesthetic doses of pentobarbital.

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Precipitation in Syringe | Vehicle saturation or temp drop. | Keep solution warm (37°C); increase cyclodextrin concentration. |

| Inconsistent Behavior | Incomplete hydrolysis or variable absorption. | Switch from Oil (SC) to HP- |

| Injection Site Inflammation | High pH or co-solvent irritation. | Ensure pH is 7.0–7.4; Reduce Ethanol content to <5%. |

| Anesthesia Interaction | CRITICAL: Steroids potentiate anesthetics. | Reduce isoflurane/ketamine doses if using THDOC-Ac during surgery. |

References

-

Reddy, D. S., & Rogawski, M. A. (2002). Stress-induced deoxycorticosterone-derived neurosteroids modulate GABA(A) receptor function and seizure susceptibility. The Journal of Neuroscience, 22(9), 3795–3805. Link

-

Purdy, R. H., et al. (1991). Stress-induced elevations of gamma-aminobutyric acid type A receptor-active steroids in the rat brain. Proceedings of the National Academy of Sciences, 88(10), 4553–4557. Link

-

Gasior, M., et al. (1999). Anticonvulsant and behavioral effects of neuroactive steroids in the mouse. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1148–1156. Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Link

Sources

Application Note: Tetrahydro-11-Deoxycorticosterone 21-Acetate in Seizure Susceptibility Studies

Introduction & Scientific Context

Tetrahydro-11-deoxycorticosterone 21-acetate (THDOC-21-Acetate) is a synthetic ester derivative of the endogenous neurosteroid allotetrahydrodeoxycorticosterone (THDOC). While THDOC is a potent endogenous anticonvulsant synthesized from deoxycorticosterone (DOC) during stress, the 21-acetate ester is frequently utilized in research settings due to its enhanced chemical stability and lipophilicity compared to the free alcohol form.

Upon systemic administration, the acetate group is rapidly hydrolyzed by plasma and tissue esterases to liberate the active metabolite, THDOC. Consequently, this compound functions as a Positive Allosteric Modulator (PAM) of GABA-A receptors, exhibiting high selectivity for

Key Applications

-

Catamenial Epilepsy Models: Investigating seizure susceptibility fluctuations related to the progesterone/neurosteroid cycle.

-

Stress-Induced Seizure Protection: Mimicking the endogenous stress response pathway.

-

Pharmacoresistant Epilepsy: Targeting extrasynaptic receptors often preserved in disease states where synaptic receptors are downregulated.

Mechanism of Action

The anticonvulsant efficacy of THDOC-21-Acetate relies on its conversion to THDOC and subsequent binding to the neurosteroid site on the GABA-A receptor. Unlike benzodiazepines, which bind at the

Pathway Diagram

The following diagram illustrates the pharmacokinetic conversion and pharmacodynamic target of the compound.

Figure 1: Pharmacological pathway of THDOC-21-Acetate. The ester is hydrolyzed to THDOC, which specifically targets delta-subunit containing GABA-A receptors to enhance tonic inhibition.

Pre-Experimental Preparation

Critical Warning: Neurosteroids are highly lipophilic and practically insoluble in water. Improper vehicle selection leads to precipitation at the injection site and erratic data. Avoid 100% DMSO for in vivo seizure studies, as DMSO itself can modulate seizure thresholds.

Optimized Vehicle: Hydroxypropyl- -Cyclodextrin (HP- -CD)

This protocol uses HP-

Materials

-

THDOC-21-Acetate (Solid)

-

2-Hydroxypropyl-

-cyclodextrin (HP- -

Sterile 0.9% Saline

-

Sonicator bath

Solubilization Protocol (Stock 5 mg/mL)

-

Prepare Vehicle: Dissolve 20g of HP-

-CD in 100mL of sterile saline (20% w/v solution). Filter sterilize (0.22 -

Weigh Drug: Weigh the required amount of THDOC-21-Acetate.

-

Initial Dissolution: Add the steroid to the 20% HP-

-CD vehicle. -

Sonication: Sonicate at 37°C for 20–30 minutes. The solution acts as a "host-guest" complex.

-

Note: If the solution remains cloudy, add a trace amount of Tween-80 (<0.5%), but the cyclodextrin alone is usually sufficient for concentrations up to 5-10 mg/mL.

-

-

Storage: Use fresh. If storage is necessary, keep at 4°C for <24 hours.

Protocol A: In Vivo Seizure Threshold (IV PTZ Infusion)

The Timed Intravenous Pentylenetetrazol (IV PTZ) Infusion test is the gold standard for determining seizure thresholds. Unlike bolus IP injection, this method identifies the precise threshold dose required to elicit a seizure in individual animals, offering higher statistical power.

Experimental Workflow

Figure 2: Experimental timeline for IV PTZ threshold testing. The 30-minute wait is critical for acetate hydrolysis.

Detailed Steps

-

Animal Prep: Use adult male C57BL/6J mice or Sprague-Dawley rats.

-

Drug Administration:

-

Treatment Group: Inject THDOC-21-Acetate (e.g., 10 mg/kg, IP) dissolved in 20% HP-

-CD. -

Control Group: Inject Vehicle (20% HP-

-CD) only. -

Wait Time: Allow 30 minutes post-injection.[2] This is crucial for the hydrolysis of the 21-acetate to the active THDOC form and brain penetration.

-

-

PTZ Infusion:

-

Restrain the animal (tube restrainer).

-

Insert a 27G butterfly needle into the lateral tail vein.

-

Infuse 1% (10 mg/mL) PTZ solution at a constant rate (e.g., 0.5 mL/min for mice) using a syringe pump.

-

-

Scoring Endpoints: Record the latency (time in seconds) to the following distinct behavioral stages:

-

First Twitch: A sudden, focal muscle jerk.

-

Clonus: Rhythmic forelimb clonus (seizure onset).

-

Tonic Extension: Rigid extension of hindlimbs (usually lethal; stop infusion immediately upon clonus to avoid mortality if not required).

-

Calculation

Calculate the Threshold Dose (

Protocol B: In Vitro Electrophysiology (Slice Recording)

To validate that the observed seizure protection is due to

-

Slice Preparation: Prepare 300

m coronal brain slices (hippocampus or thalamus) in ice-cold cutting solution. -

Recording Config: Whole-cell voltage clamp (

mV). -

Solutions:

-

Internal: CsCl-based (to isolate Cl- currents).

-

External (ACSF): Contains Kynurenic acid (3 mM) and GABA (5

M) to block glutamate and provide ambient GABA.

-

-

Application:

-

Establish a stable baseline of the holding current.

-

Perfuse THDOC-21-Acetate (100 nM - 1

M) . Note: In slice preparations, esterase activity may be lower than in vivo. It is often recommended to use the free alcohol (THDOC) for slice work, or verify local hydrolysis capacity. If using the acetate, pre-incubate slices for >1 hour. -

Apply Bicuculline (20

M) at the end to reveal the total tonic current magnitude.

-

-

Analysis: Measure the shift in holding current (

) induced by Bicuculline in the presence vs. absence of THDOC.

Data Presentation & Analysis

Expected Results (IV PTZ Model)

| Group (n=10) | Dose (mg/kg) | Latency to Clonus (s) | Threshold Dose (mg/kg) | % Protection vs Control |

| Vehicle | - | - | ||

| THDOC-Ac | 5.0 | +31% | ||

| THDOC-Ac | 10.0 | +65% |

Data represents Mean

Interpretation

-

Shift in Threshold: A significant increase in the PTZ threshold dose confirms the anticonvulsant activity.

-

Tonic Current: In e-phys, THDOC should increase the "noise" (RMS noise) and the magnitude of the bicuculline-sensitive holding current, confirming enhancement of extrasynaptic GABA-A receptors.

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| Precipitation | Poor solubility in saline. | Use 20% HP- |

| High Variability | Inconsistent IV infusion rate. | Calibrate syringe pump. Ensure vein entry is secure (flash of blood). |

| No Effect | Insufficient hydrolysis time. | Increase wait time post-injection from 15 to 30-45 mins. |

| Sedation | Dose too high. | Neurosteroids are sedatives.[3][4] Perform Rotarod test to rule out motor impairment at test dose. |

References

-

Reddy, D. S., & Rogawski, M. A. (2002). Stress-induced deoxycorticosterone-derived neurosteroids modulate GABA(A) receptor function and seizure susceptibility.[5][6] Journal of Neuroscience, 22(9), 3795–3805.[7] Link

-

Stell, B. M., et al. (2003). Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by delta subunit-containing GABAA receptors. Proceedings of the National Academy of Sciences, 100(24), 14439–14444. Link

-

Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c. PTZ and MES models of anticonvulsant screening in mice.[5][8] Seizure, 16(7), 636-644. Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

-

Wohlfarth, K. M., et al. (2002). Enhanced neurosteroid potentiation of ternary GABA(A) receptors containing the delta subunit. Journal of Neuroscience, 22(5), 1541-1549. Link

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]

- 3. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stress-Induced Deoxycorticosterone-Derived Neurosteroids Modulate GABAA Receptor Function and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurosteroids as Endogenous Regulators of Seizure Suscepibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijbcp.com [ijbcp.com]

- 7. Inhibition by α-Tetrahydrodeoxycorticosterone (THDOC) of Pre-Sympathetic Parvocellular Neurones in the Paraventricular Nucleus of Rat Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurosteroids — Endogenous Regulators of Seizure Susceptibility and Role in the Treatment of Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Elucidating the Effects of Tetrahydro-11-Deoxycorticosterone 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the experimental design for characterizing the biological effects of Tetrahydro-11-Deoxycorticosterone 21-Acetate (THDOCA). As a putative neuroactive steroid, THDOCA is hypothesized to modulate central nervous system function, primarily through interaction with the GABA-A receptor complex. These application notes and protocols are structured to guide researchers through a logical progression of experiments, from initial in vitro target validation and mechanistic studies to in vivo pharmacokinetic and behavioral analyses. The overarching goal is to provide a robust framework for elucidating the pharmacological profile of THDOCA and assessing its potential as a therapeutic agent.

Introduction: The Rationale for Investigating THDOCA

Tetrahydro-11-Deoxycorticosterone (THDOC) is an endogenous neuroactive steroid known to be a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Its effects are comparable to other well-characterized neurosteroids like allopregnanolone. The addition of a 21-acetate group to form THDOCA may alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially offering advantages in terms of bioavailability and duration of action.

The primary hypothesis guiding this experimental design is that THDOCA acts as a prodrug of THDOC or possesses intrinsic activity as a positive allosteric modulator of the GABA-A receptor. The following experimental plan is designed to systematically test this hypothesis and characterize the downstream physiological consequences.

Preliminary Characterization and Reagent Preparation

Prior to initiating biological assays, a thorough chemical characterization of the THDOCA compound is essential.

Table 1: Physicochemical Properties of Tetrahydro-11-Deoxycorticosterone 21-Acetate (Hypothetical)

| Property | Value | Method of Determination |

| Molecular Formula | C23H36O4 | Mass Spectrometry |

| Molecular Weight | 392.53 g/mol | Mass Spectrometry |

| Purity | >98% | HPLC, NMR |

| Solubility | To be determined | Serial Dilution in various solvents |

| Lipophilicity (LogP) | To be determined | HPLC-based or computational methods |

Protocol 1: Preparation of THDOCA Stock Solutions

-

Objective: To prepare a high-concentration stock solution of THDOCA for use in all subsequent experiments.

-

Materials:

-

Tetrahydro-11-Deoxycorticosterone 21-Acetate (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNAse/RNAse-free microcentrifuge tubes

-

-

Procedure:

-

Aseptically weigh the desired amount of THDOCA powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Quality Control: The final concentration and purity of the stock solution should be verified using HPLC. For all experiments, the final concentration of DMSO in the culture medium or assay buffer should be kept constant across all conditions and should not exceed a level that affects cell viability or assay performance (typically ≤ 0.1%).

In Vitro Experimental Design: Target Validation and Mechanism of Action

The initial phase of the investigation focuses on determining if and how THDOCA interacts with its primary putative target, the GABA-A receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity of THDOCA to the GABA-A receptor complex.

Protocol 2: GABA-A Receptor Binding Assay

-

Principle: This is a competitive binding assay using a radiolabeled ligand that binds to a specific site on the GABA-A receptor. The ability of THDOCA to displace the radioligand is measured.

-

Materials:

-

Rat or mouse whole-brain membranes (or membranes from cells expressing specific GABA-A receptor subtypes)

-

[3H]-Flunitrazepam (for the benzodiazepine site) or [3H]-Muscimol (for the GABA binding site)

-

Unlabeled GABA

-

THDOCA

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid and vials

-

Scintillation counter

-

-

Procedure:

-

Prepare a series of dilutions of THDOCA.

-

In a multi-well plate, incubate the brain membranes with the radioligand, a fixed concentration of GABA (to enhance benzodiazepine binding), and varying concentrations of THDOCA.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor, e.g., clonazepam).

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding at each concentration of THDOCA. Plot the percentage of specific binding against the log concentration of THDOCA to generate a competition curve. Determine the IC50 (the concentration of THDOCA that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Electrophysiological Assays

Objective: To characterize the functional effects of THDOCA on GABA-A receptor-mediated currents.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

-

Principle: This technique allows for the direct measurement of ion flow through GABA-A receptors in response to GABA and the modulatory effects of THDOCA.

-

Cell Lines: Use cell lines stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 or α4β3δ subunits) to investigate subtype selectivity. Primary cultured neurons (e.g., hippocampal or cortical neurons) can also be used to study effects on native receptors.

-

Procedure:

-

Culture cells on glass coverslips.

-

Position a coverslip in the recording chamber of a patch-clamp setup and perfuse with an external recording solution.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) to establish a baseline response.

-

Co-apply the same concentration of GABA with varying concentrations of THDOCA.

-

Record the changes in the amplitude and kinetics of the GABA-evoked currents.

-